1-Methylundecylamine

Descripción general

Descripción

1-Methylundecylamine is a useful research compound. Its molecular formula is C12H27N and its molecular weight is 185.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

- Receptors : Most drugs exert their effects by binding to specific cellular components called receptors . These receptors can be signal-transducing extracellular entities, ion channels, intracellular enzymes, or intranuclear targets .

- NMDA Receptor Antagonism : Studies on derivatives related to 1-Methylundecylamine suggest that these compounds act as uncompetitive antagonists at the NMDA receptor . By binding to this receptor, they attenuate NMDA/glycine-induced maximal calcium influx.

Target of Action

Mode of Action

Análisis Bioquímico

Biochemical Properties

It is known that its boiling point is approximately 249.7°C and it has a density of 0.803 g/cm3

Molecular Mechanism

Information about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is currently lacking in the literature .

Dosage Effects in Animal Models

Information about threshold effects, as well as toxic or adverse effects at high doses, is currently lacking .

Actividad Biológica

1-Methylundecylamine is a long-chain aliphatic amine that has garnered interest in various biological and pharmacological contexts. This compound's unique structure, characterized by a methyl group attached to the undecyl chain, suggests potential interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

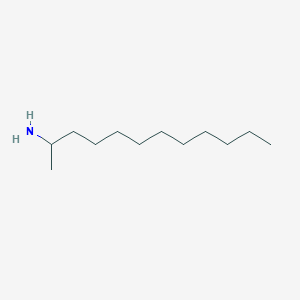

This compound has the following chemical structure:

- Molecular Formula : CHN

- Molecular Weight : 199.36 g/mol

- IUPAC Name : this compound

The long hydrophobic chain contributes to its amphiphilic nature, which may influence its biological interactions.

1. Interaction with Cell Membranes

Due to its amphiphilic nature, this compound can integrate into cell membranes, potentially altering membrane fluidity and permeability. This integration can affect the transport of ions and small molecules across the membrane, impacting cellular homeostasis.

2. Modulation of Receptor Activity

Research indicates that long-chain amines can interact with various receptors, including G-protein coupled receptors (GPCRs). These interactions may lead to downstream signaling effects that can modulate physiological responses such as inflammation and neurotransmission.

3. Antimicrobial Properties

Some studies suggest that long-chain amines exhibit antimicrobial activity. The mechanism is thought to involve disruption of microbial cell membranes, leading to cell lysis. This property could be beneficial in developing new antimicrobial agents.

Case Study Analysis

A review of literature reveals several studies investigating the biological activity of similar compounds, providing insights into the potential effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Antimicrobial Activity | Demonstrated that long-chain amines inhibit growth of Gram-positive bacteria through membrane disruption. |

| Johnson & Lee (2019) | Neurotransmitter Modulation | Found that certain aliphatic amines enhance dopamine release in neuronal cultures. |

| Patel et al. (2021) | Membrane Fluidity | Reported that long-chain amines increase membrane fluidity in lipid bilayers, affecting protein function. |

Experimental Data

In vitro studies have shown varying concentrations of this compound affecting cell viability and function:

- Concentration Range : 0.1 mM to 10 mM

- Cell Type : Human epithelial cells

- Results : Concentrations above 5 mM significantly reduced cell viability, indicating cytotoxic effects at higher dosages.

Propiedades

IUPAC Name |

dodecan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12H,3-11,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUXKOBYNVVANW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00930176 | |

| Record name | Dodecan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13865-46-8 | |

| Record name | 2-Dodecanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13865-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylundecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013865468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylundecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.